3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]
Brand Name: Vulcanchem
CAS No.: 747353-15-7
VCID: VC15977657
InChI: InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

CAS No.: 747353-15-7

Cat. No.: VC15977657

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] - 747353-15-7

Specification

CAS No. 747353-15-7
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 1-methylspiro[1H-2-benzofuran-3,4'-piperidine]
Standard InChI InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3
Standard InChI Key OYKUKNSVTVVZNM-UHFFFAOYSA-N
Canonical SMILES CC1C2=CC=CC=C2C3(O1)CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-methylspiro[1H-2-benzofuran-3,4'-piperidine], reflects its bicyclic structure, where the benzofuran and piperidine rings share a single carbon atom (Figure 1). Key physicochemical properties include:

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₃H₁₇NOC₁₃H₁₈ClNO
Molecular Weight (g/mol)203.28239.74
SMILESCC1C2=CC=CC=C2C3(O1)CCNCC3CC1C2=CC=CC=C2C3(O1)CCNCC3.Cl
InChIKeyOPGXFKIURNANDC-UHFFFAOYSA-NOPGXFKIURNANDC-UHFFFAOYSA-N

The hydrochloride salt is more commonly referenced in pharmacological studies due to enhanced solubility and stability .

Stereochemical Considerations

The spiro junction imposes conformational constraints, limiting rotational freedom and stabilizing specific three-dimensional orientations. Computational models predict that the methyl group at position 3 induces steric effects that favor interactions with hydrophobic binding pockets in biological targets .

Synthesis and Derivatives

Structural Modifications

Derivatives of this core structure have been explored to enhance bioactivity:

  • N-Alkylation: Substitution at the piperidine nitrogen with groups like pyrazolylmethyl (e.g., CID 44561341) improves receptor selectivity .

  • Fluorescent Tagging: Attaching dyes such as BODIPY or cyanine enables visualization of σ receptor interactions .

Pharmacological Applications

Sigma (σ) Receptor Probes

Recent studies highlight derivatives of this compound as high-affinity σ₂ receptor ligands. For example, fluorescent analogs exhibit nanomolar binding affinity (Kᵢ = 1.2–4.7 nM) and enable live-cell imaging of σ₂ receptors in cancer models . The methyl group may enhance membrane permeability, facilitating intracellular uptake.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt dissolves readily in water (>10 mg/mL), whereas the free base is sparingly soluble .

  • Lipophilicity: Calculated logP values (cLogP = 2.8) indicate moderate hydrophobicity, favorable for blood-brain barrier penetration .

Metabolic Profile

In vitro microsomal studies of related spiro compounds show:

  • Oxidative Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring.

  • Half-Life: ~2.5 hours in human liver microsomes, suggesting need for prodrug formulations .

Future Directions

  • Target Validation: Elucidate the compound’s affinity for NPY5 and σ receptors using radioligand binding assays.

  • Optimization: Develop prodrugs to enhance metabolic stability and bioavailability.

  • Therapeutic Exploration: Evaluate efficacy in animal models of obesity, cancer, and neurodegenerative diseases.

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